3-(3-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine
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Overview
Description
3-(3-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine is a complex organic compound that features a methoxyphenyl group, a pyridinylmethylthio group, and a pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-methoxybenzaldehyde with pyridine-3-thiol in the presence of a base to form the intermediate 3-(3-methoxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one. This intermediate is then subjected to cyclization with hydrazine hydrate to yield the desired pyridazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridazine ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-hydroxyphenyl derivatives, while reduction of the pyridazine ring can yield dihydropyridazine derivatives.
Scientific Research Applications
3-(3-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine
- 3-(3-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine
- 3-(4-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine
Uniqueness
3-(3-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group and the pyridinylmethylthio group can confer distinct properties compared to other similar compounds.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-21-15-6-2-5-14(10-15)16-7-8-17(20-19-16)22-12-13-4-3-9-18-11-13/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLXRFGDAIIYJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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